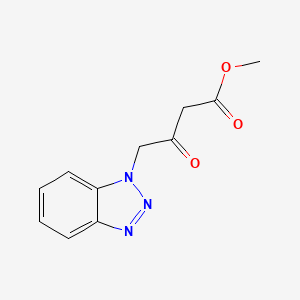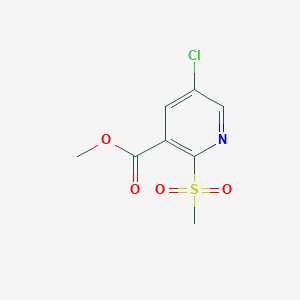
3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one
Descripción general
Descripción
3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound features a dimethylamino group, a biphenyl structure with a fluorine atom, and a propenone moiety
Métodos De Preparación
The synthesis of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-1,1’-biphenyl-4-carbaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-1,1’-biphenyl-4-carbaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide, to form the desired enone.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to enhance efficiency and consistency.
Análisis De Reacciones Químicas
3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Addition: The enone moiety can undergo addition reactions with nucleophiles, such as Grignard reagents, to form various addition products.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group and the enone moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(biphenyl-4-yl)prop-2-en-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(Dimethylamino)-1-(2-chloro-1,1’-biphenyl-4-yl)prop-2-en-1-one: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
3-(Dimethylamino)-1-(2-methyl-1,1’-biphenyl-4-yl)prop-2-en-1-one: Features a methyl group, which can influence its steric and electronic characteristics.
The uniqueness of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-fluoro-4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-19(2)11-10-17(20)14-8-9-15(16(18)12-14)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFSJPDKGCMCOA-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate](/img/structure/B1394392.png)
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)

![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)
![3-Acetyl-2,6,6-trimethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1394402.png)




![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
